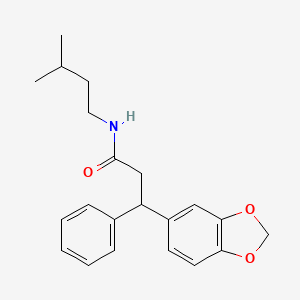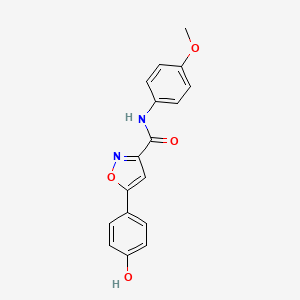
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide, also known as MDMA or ecstasy, is a synthetic drug that has been widely used as a recreational drug due to its psychoactive effects. However, MDMA has also gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, which leads to feelings of euphoria, increased empathy, and decreased anxiety. 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide also activates the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's response to stress.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide can lead to neurotoxicity and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has advantages and limitations for lab experiments. Its psychoactive effects make it useful for studying the neural mechanisms underlying social behavior and emotional processing. However, its recreational use and legal status make it difficult to obtain for research purposes.
Orientations Futures
Future research on 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide should focus on optimizing its therapeutic potential while minimizing its adverse effects. This includes developing safer dosing protocols, identifying biomarkers of treatment response, and investigating the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide-assisted psychotherapy. Additionally, research should explore the potential of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide for treating other psychiatric disorders, such as anxiety and depression.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has gained attention in scientific research due to its potential therapeutic applications. While it has advantages for lab experiments, its recreational use and legal status make it difficult to obtain for research purposes. Future research should focus on optimizing its therapeutic potential while minimizing its adverse effects and exploring its potential for treating other psychiatric disorders.
Méthodes De Synthèse
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide is synthesized from safrole, a natural oil extracted from the root bark of sassafras trees. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that can be ingested orally.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide-assisted psychotherapy can reduce symptoms of PTSD, such as anxiety and depression, and improve emotional regulation and interpersonal relationships.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15(2)10-11-22-21(23)13-18(16-6-4-3-5-7-16)17-8-9-19-20(12-17)25-14-24-19/h3-9,12,15,18H,10-11,13-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSHPVIQIFRAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-2-furyl)methyl]-3-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5974262.png)
![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5974263.png)
![2-{5-[(2-methyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5974273.png)
![2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5974277.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5974286.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B5974294.png)

![7-(2H-1,2,3-benzotriazol-2-ylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974304.png)



![1-[cyclohexyl(methyl)amino]-3-[2-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974336.png)
![(4-phenoxyphenyl){1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5974344.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B5974360.png)